2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Overview
Description
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and their use in various chemical syntheses. These compounds are characterized by a quinazolinone core with a sulfur atom at the second position, which is a key feature contributing to their chemical properties and reactivity .
Synthesis Analysis
The synthesis of 2-thioxoquinazolin-4-ones has been approached through various methods. One practical approach involves the reaction of anthranilic acid derivatives with dithiocarbamate derivatives using ethanol as a solvent, which offers simplicity and good yields . Another method includes the annulation of a pyrimidine derivative with ethoxymethylene derivatives of 1,3-diarylthiobarbituric acids in the presence of ZnCl2 . Additionally, a copper-catalyzed one-pot synthesis from ortho-bromobenzamides and isothiocyanates has been described, providing an efficient route to these compounds . Microwave irradiation has also been employed as a convenient and efficient method for the synthesis of 2-thioxoquinazolinone derivatives, allowing for good yields and high purities .
Molecular Structure Analysis
The molecular structure of 2-thioxoquinazolin-4-ones has been elucidated using various spectroscopic techniques, including FTIR, 1H-NMR, and mass spectrometry. These analyses confirm the presence of the quinazolinone core and the substitution patterns on the molecule . The crystal structure of related compounds has been determined by single crystal X-ray diffraction analysis, providing insight into the three-dimensional arrangement of atoms and the molecular conformation .
Chemical Reactions Analysis
2-Thioxoquinazolin-4-ones can undergo a variety of chemical reactions, expanding their utility in synthetic chemistry. For instance, they can react with D-glucose to afford N-glucosylamines or undergo diazotization followed by reactions with aromatic amines to yield azo dyes . These reactions not only demonstrate the versatility of these compounds but also their potential applications in the development of new materials and bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thioxoquinazolin-4-ones are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which is beneficial for their purification and characterization . Their reactivity is often dictated by the presence of the thioxo group and the electron-rich quinazolinone core, which can participate in various chemical transformations .
Scientific Research Applications
Synthesis Methods : Research has focused on developing efficient synthesis methods for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives. For instance, one study outlined a one-pot, convenient synthesis method using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008). Another study presented a practical approach using dithiocarbamate chemistry (Azizi & Edrisi, 2017).
Antimicrobial and Anticonvulsant Properties : Some derivatives of this compound have been evaluated for their antimicrobial and anticonvulsant activities. A study synthesized novel derivatives and tested them against various bacteria and fungi, with some compounds showing broad-spectrum activity. Additionally, certain compounds demonstrated potent anticonvulsant activity (Rajasekaran et al., 2013).
Eco-friendly Synthesis : Research has also focused on eco-friendly synthesis methods. A study reported the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent, highlighting the environmentally friendly nature of the process (Molnar et al., 2017).
Antibacterial Activity : A study synthesized compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and evaluated their antibacterial activity against various strains of microorganisms, showing significant activity (Osarumwense, 2022).
Copper-Catalyzed Synthesis : Another approach involved copper-catalyzed synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, offering an efficient and practical route for their production (Wang et al., 2011).
Corrosion Inhibition : One study explored quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, as corrosion inhibitors for mild steel in sulfuric acid, showing promising results (Hashim et al., 2012).
properties
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCPOVNFTXLBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371440 | |
Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
CAS RN |
16064-21-4 | |
Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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